molecular formula C20H21N3O4 B016943 H-Trp-Tyr-OH CAS No. 19653-76-0

H-Trp-Tyr-OH

Cat. No.: B016943
CAS No.: 19653-76-0
M. Wt: 367.4 g/mol
InChI Key: TYYLDKGBCJGJGW-WMZOPIPTSA-N
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Description

Trp-tyr, also known as tryptophan-tyrosine, is a dipeptide composed of the amino acids tryptophan and tyrosine. This compound is of significant interest due to its role in various biological processes and its potential applications in scientific research. Tryptophan is an essential amino acid that serves as a precursor for several important biomolecules, while tyrosine is a non-essential amino acid involved in protein synthesis and various metabolic pathways.

Biochemical Analysis

Biochemical Properties

H-Trp-Tyr-OH participates in numerous biochemical reactions. Tryptophan, one of its components, is the largest of all twenty amino acids and is essential in many biochemical processes . It is found in the active sites of numerous enzymes and plays an important role in protein-protein and protein-ligand interactions . Tyrosine, the other component, is involved in various biochemical reactions, including the formation of dityrosine and ditryptophan bonds, which are associated with protein crosslinking .

Cellular Effects

The effects of this compound on cells and cellular processes are largely determined by the properties of its constituent amino acids, tryptophan and tyrosine. For instance, tryptophan residues demonstrate higher surface accessibility in proteins of the “alpha/beta” class . Tyrosine residues, on the other hand, have been found to influence the microenvironment around them in the protein molecule .

Molecular Mechanism

The molecular mechanism of this compound involves interactions with various biomolecules. For instance, the aromatic side chain of tryptophan interacts with multiple other side chains in the protein, befitting its strategic locations in the protein structure . The interaction of tyrosine with other amino acids can lead to the formation of crosslinks, including Tyr-Trp species .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings can be observed through changes in fluorescence spectra. For instance, the fluorescence spectra peak of tryptophan is 341 nm , while that of tyrosine is 295 nm . These spectral characteristics can be used in biophysical and biochemical investigations .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, research on the individual amino acids can provide some insights. For instance, the consumption of tryptophan has been found to decrease locomotor activity in animals, while the addition of tyrosine maintained locomotor activity with age .

Metabolic Pathways

Tryptophan and tyrosine, the components of this compound, are involved in various metabolic pathways. Tryptophan is degraded via two parallel pathways: the serotonin pathway and the kynurenine pathway . Tyrosine, on the other hand, is involved in the formation of dityrosine and ditryptophan bonds .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely influenced by the properties of its constituent amino acids. For instance, the thyroid hormone, which is structurally similar to tyrosine, is transported across the cell membrane by the human system L amino acid transporter .

Subcellular Localization

The subcellular localization of this compound is likely to be influenced by the properties of its constituent amino acids. For instance, the STRK1-YFP fusion protein, which contains tryptophan, was found to specifically localize at the plasma membrane .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tryptophan-tyrosine can be achieved through standard peptide coupling reactions. One common method involves the use of carbodiimide coupling agents, such as dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt). The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under mild conditions. The general reaction scheme is as follows:

  • Activation of the carboxyl group of tryptophan with DCC.
  • Coupling of the activated tryptophan with the amino group of tyrosine in the presence of HOBt.
  • Purification of the resulting dipeptide using chromatographic techniques.

Industrial Production Methods

In an industrial setting, the production of tryptophan-tyrosine may involve solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of peptides by anchoring the initial amino acid to a solid resin and sequentially adding protected amino acids. The final product is cleaved from the resin and purified to obtain the desired dipeptide.

Chemical Reactions Analysis

Types of Reactions

Tryptophan-tyrosine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under aerobic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions include crosslinked peptides, modified dipeptides with altered functional groups, and various derivatives with unique chemical properties.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    Dityrosine: A crosslinked product formed from two tyrosine residues.

    Ditryptophan: A crosslinked product formed from two tryptophan residues.

    Phenylalanine-tyrosine: A dipeptide composed of phenylalanine and tyrosine, similar in structure to tryptophan-tyrosine but with different chemical properties.

Uniqueness

Tryptophan-tyrosine is unique due to its ability to form crosslinks between proteins, which is not as commonly observed with other dipeptides. This property makes it particularly valuable for studying protein-protein interactions and the effects of oxidative stress on protein structure and function .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c21-16(10-13-11-22-17-4-2-1-3-15(13)17)19(25)23-18(20(26)27)9-12-5-7-14(24)8-6-12/h1-8,11,16,18,22,24H,9-10,21H2,(H,23,25)(H,26,27)/t16-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYYLDKGBCJGJGW-WMZOPIPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90941418
Record name N-[2-Amino-1-hydroxy-3-(1H-indol-3-yl)propylidene]tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90941418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19653-76-0
Record name L-Tryptophyl-L-tyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19653-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tryptophyltyrosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019653760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[2-Amino-1-hydroxy-3-(1H-indol-3-yl)propylidene]tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90941418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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